molecular formula C20H23BrN2O2S B11552466 O-{4-[(4-bromophenyl)carbamoyl]phenyl} dipropylcarbamothioate

O-{4-[(4-bromophenyl)carbamoyl]phenyl} dipropylcarbamothioate

Cat. No.: B11552466
M. Wt: 435.4 g/mol
InChI Key: NEOVNFZBFODWMD-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-4-[(DIPROPYLCARBAMOTHIOYL)OXY]BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromophenyl group and a dipropylcarbamothioyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-4-[(DIPROPYLCARBAMOTHIOYL)OXY]BENZAMIDE typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromophenylamine, is reacted with a suitable acylating agent, such as benzoyl chloride, under basic conditions to form N-(4-bromophenyl)benzamide.

    Introduction of the Dipropylcarbamothioyl Group: The N-(4-bromophenyl)benzamide is then treated with dipropylamine and carbon disulfide in the presence of a base, such as sodium hydroxide, to introduce the dipropylcarbamothioyl group, resulting in the formation of N-(4-BROMOPHENYL)-4-[(DIPROPYLCARBAMOTHIOYL)OXY]BENZAMIDE.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-4-[(DIPROPYLCARBAMOTHIOYL)OXY]BENZAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, particularly at the carbamothioyl group, leading to the formation of sulfoxides or sulfones.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Substituted derivatives of the original compound.

    Oxidation Reactions: Sulfoxides or sulfones.

    Reduction Reactions: Reduced forms of the carbamothioyl group.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

N-(4-BROMOPHENYL)-4-[(DIPROPYLCARBAMOTHIOYL)OXY]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific biological pathways.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-4-[(DIPROPYLCARBAMOTHIOYL)OXY]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The dipropylcarbamothioyl group may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BROMOPHENYL)-4-[(DIMETHYLCARBAMOTHIOYL)OXY]BENZAMIDE
  • N-(4-BROMOPHENYL)-4-[(DIETHYLCARBAMOTHIOYL)OXY]BENZAMIDE
  • N-(4-CHLOROPHENYL)-4-[(DIPROPYLCARBAMOTHIOYL)OXY]BENZAMIDE

Uniqueness

N-(4-BROMOPHENYL)-4-[(DIPROPYLCARBAMOTHIOYL)OXY]BENZAMIDE is unique due to the presence of the dipropylcarbamothioyl group, which imparts specific chemical and biological properties. Compared to its analogs with different substituents, this compound may exhibit distinct reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C20H23BrN2O2S

Molecular Weight

435.4 g/mol

IUPAC Name

O-[4-[(4-bromophenyl)carbamoyl]phenyl] N,N-dipropylcarbamothioate

InChI

InChI=1S/C20H23BrN2O2S/c1-3-13-23(14-4-2)20(26)25-18-11-5-15(6-12-18)19(24)22-17-9-7-16(21)8-10-17/h5-12H,3-4,13-14H2,1-2H3,(H,22,24)

InChI Key

NEOVNFZBFODWMD-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=S)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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